![molecular formula C14H13N5O3 B5818006 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as PD 166866 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
作用機序
PD 166866 binds to the ATP-binding site of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, preventing the receptor from activating downstream signaling pathways that promote cell growth and division. This leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
PD 166866 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors. PD 166866 has also been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
PD 166866 is a potent and selective inhibitor of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, making it a valuable tool for studying the role of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol signaling in cancer biology. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors that are less potent or selective. Additionally, PD 166866 has poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
将来の方向性
There are several future directions for the study of PD 166866. One area of interest is the development of more potent and selective 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors that can overcome resistance to current therapies. Another area of interest is the combination of PD 166866 with other targeted therapies or chemotherapy agents to improve treatment outcomes. Additionally, further studies are needed to better understand the mechanisms of resistance to 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors and to identify biomarkers that can predict response to therapy.
合成法
PD 166866 can be synthesized through a multi-step process that involves the reaction of 8-methoxy-4-methyl-2-quinazoline with 2-amino-4,6-dichloropyrimidine in the presence of a base. The resulting product is then treated with a reducing agent to obtain PD 166866.
科学的研究の応用
PD 166866 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, which is a key regulator of cell growth and division. Inhibition of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol signaling has been shown to be effective in the treatment of various types of cancer, including lung cancer, breast cancer, and colon cancer.
特性
IUPAC Name |
4-hydroxy-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-7-8-4-3-5-9(22-2)12(8)18-13(15-7)19-14-16-10(20)6-11(21)17-14/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRCNWTOZWMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=CC(=O)N3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

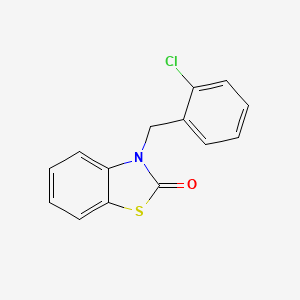
![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
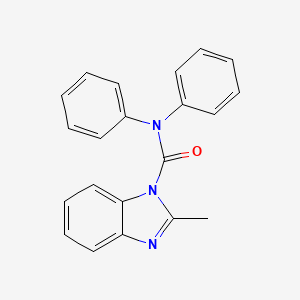
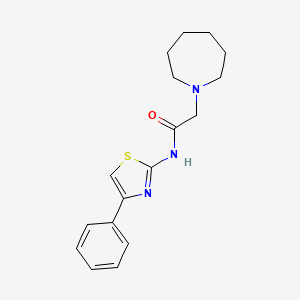


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
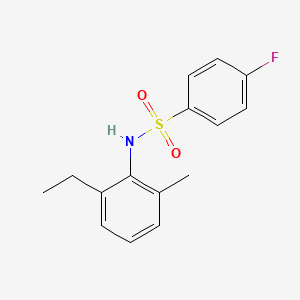
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
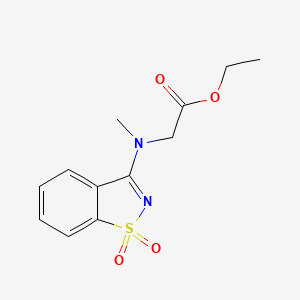
![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)